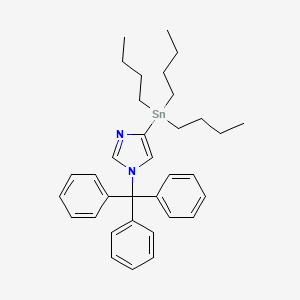

4-(Tributylstannyl)-1-tritylimidazole

Description

Properties

IUPAC Name |

tributyl-(1-tritylimidazol-4-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N2.3C4H9.Sn/c1-4-10-19(11-5-1)22(24-17-16-23-18-24,20-12-6-2-7-13-20)21-14-8-3-9-15-21;3*1-3-4-2;/h1-15,17-18H;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGZVQAZCALOGIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H44N2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80473935 | |

| Record name | 4-(Tributylstannyl)-1-tritylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80473935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

599.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208934-35-4 | |

| Record name | 4-(Tributylstannyl)-1-tritylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80473935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Tributylstannyl)-1-tritylimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, proposed synthesis, and potential applications of 4-(tributylstannyl)-1-tritylimidazole. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established chemical principles and data from analogous structures to present a thorough and practical resource for researchers in organic synthesis and medicinal chemistry.

Core Chemical Properties

This compound is an organotin compound featuring a tributylstannyl group attached to the C4 position of an N1-trityl protected imidazole ring. The trityl group serves as a bulky, acid-labile protecting group for the imidazole nitrogen, while the tributylstannyl moiety is a key functional group for palladium-catalyzed cross-coupling reactions.

Physicochemical Data

A summary of the known and predicted physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₃₄H₄₄N₂Sn | ChemBK[1], ChemicalBook[2] |

| Molar Mass | 599.44 g/mol | ChemBK[1], ChemicalBook[2] |

| CAS Number | 208934-35-4 | ChemBK[1], ChemicalBook[2] |

| Appearance | Not specified (likely a solid) | Inferred |

| Boiling Point (Predicted) | 611.6 ± 47.0 °C | ChemBK[1] |

| pKa (Predicted) | 6.32 ± 0.70 | ChemBK[1] |

| Storage Conditions | Under inert gas (nitrogen or Argon) at 2-8°C | ChemBK[1] |

Proposed Synthesis

Step 1: Synthesis of 1-Tritylimidazole

The first step involves the protection of the imidazole nitrogen with a trityl group. This is a standard procedure in organic synthesis.[3][4]

Experimental Protocol:

-

To a solution of imidazole (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

-

Stir the mixture at room temperature for 1 hour.

-

Add a solution of trityl chloride (1.05 eq) in anhydrous DMF dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 1-tritylimidazole.

Step 2: Proposed Synthesis of this compound from 4-Iodo-1-tritylimidazole

The second step involves the introduction of the tributylstannyl group at the C4 position of the imidazole ring. A common method to achieve this is through a palladium-catalyzed reaction of an iodo-substituted precursor with hexabutylditin. The precursor, 4-iodo-1-tritylimidazole, is a known compound.[5][6][7]

Experimental Protocol:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve 4-iodo-1-tritylimidazole (1.0 eq) in anhydrous toluene.

-

Add hexabutylditin ((Bu₃Sn)₂) (1.2 eq) and a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq).

-

Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to yield this compound.

References

- 1. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 4. Synthesis routes of 1-Tritylimidazole [benchchem.com]

- 5. 4-Iodo-1-tritylimidazole | C22H17IN2 | CID 618252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. 4-Iodo-1-trityl-1H-imidazole [myskinrecipes.com]

4-(Tributylstannyl)-1-tritylimidazole CAS number 208934-35-4

An In-depth Technical Guide to 4-(Tributylstannyl)-1-tritylimidazole

This technical guide provides a comprehensive overview of this compound (CAS Number: 208934-35-4), a key reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's physicochemical properties, a proposed synthesis protocol, and its primary application in palladium-catalyzed cross-coupling reactions.

Physicochemical and Safety Data

The following table summarizes the known quantitative data for this compound. It is important to note that some of this data is predicted and has not been experimentally verified in publicly available literature.

| Property | Value | Source |

| CAS Number | 208934-35-4 | [1] |

| Molecular Formula | C₃₄H₄₄N₂Sn | [1] |

| Molecular Weight | 599.44 g/mol | [1] |

| Appearance | Solid | |

| Predicted Boiling Point | 611.6 ± 47.0 °C | [1] |

| Predicted pKa | 6.32 ± 0.70 | [1] |

| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C | [1] |

Safety Information:

Organotin compounds are known for their toxicity and should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE).

Proposed Synthesis of this compound

Step 1: Synthesis of 1-Tritylimidazole

This step involves the reaction of imidazole with trityl chloride in the presence of a base.

Experimental Protocol:

-

To a solution of imidazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., Argon).

-

Stir the resulting suspension at room temperature for 1 hour.

-

Add a solution of trityl chloride (1.0 eq) in anhydrous DMF dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 1-tritylimidazole.

Step 2: Synthesis of this compound

This step involves the regioselective lithiation of 1-tritylimidazole at the C4 position, followed by quenching with tributyltin chloride. The bulky trityl group is expected to direct the deprotonation to the C4 or C5 position, with subsequent stannylation.

Experimental Protocol:

-

Dissolve 1-tritylimidazole (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq, solution in hexanes) dropwise to the cooled solution.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

Add tributyltin chloride (1.2 eq) dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Application in Stille Cross-Coupling Reactions

This compound is primarily utilized as an organotin reagent in the Stille cross-coupling reaction. This palladium-catalyzed reaction forms a new carbon-carbon bond between the imidazole ring and an organic electrophile (e.g., aryl, vinyl, or acyl halides/triflates). The Stille reaction is valued for its tolerance of a wide range of functional groups.[2]

The catalytic cycle of the Stille reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

Representative Experimental Protocol for Stille Coupling

The following is a general protocol for a Stille cross-coupling reaction using this compound. The optimal conditions (catalyst, ligand, solvent, temperature) may vary depending on the specific substrates used.

-

To a reaction vessel, add the aryl halide or triflate (1.0 eq), this compound (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a suitable solvent (e.g., anhydrous toluene or dioxane) under an inert atmosphere.

-

Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

-

Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

-

Wash the solution with an aqueous solution of potassium fluoride to remove tin byproducts, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired coupled product.

Conclusion

This compound is a valuable synthetic intermediate, particularly for the introduction of a protected imidazole moiety onto various molecular scaffolds via the Stille cross-coupling reaction. While detailed experimental data for this specific compound is limited in public-domain literature, its synthesis and reactivity can be reliably predicted based on well-established chemical principles. The protocols and data presented in this guide offer a solid foundation for researchers and scientists working with this and related organotin compounds. Due to the toxicity of organotin reagents, all handling and disposal should be conducted with appropriate safety precautions.

References

Technical Guide: 4-(Tributylstannyl)-1-tritylimidazole in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-(tributylstannyl)-1-tritylimidazole, a key reagent in modern organic synthesis, particularly relevant to the field of medicinal chemistry and drug development. This document details its chemical properties, synthesis, and application in carbon-carbon bond formation, offering structured data, experimental methodologies, and visual workflows to support researchers in its effective utilization.

Core Compound Data

This compound is an organotin compound featuring a trityl-protected imidazole ring, making it a valuable building block for the synthesis of complex heterocyclic molecules. The tributylstannyl group at the 4-position of the imidazole ring allows for palladium-catalyzed cross-coupling reactions, most notably the Stille reaction.

| Property | Value | Reference |

| Molecular Formula | C₃₄H₄₄N₂Sn | [1] |

| Molecular Weight | 599.44 g/mol | [1] |

| CAS Number | 208934-35-4 | [1] |

| Predicted Boiling Point | 611.6 ± 47.0 °C | [1] |

| Predicted pKa | 6.32 ± 0.70 | [1] |

| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved in a two-step sequence starting from imidazole. The first step involves the protection of the imidazole nitrogen with a trityl group, followed by stannylation at the 4-position.

Step 1: Synthesis of 1-Tritylimidazole (Precursor)

A detailed experimental protocol for the synthesis of the precursor, 1-tritylimidazole, is as follows:

Materials:

-

Imidazole (10.0 g, 146.9 mmol)

-

Sodium hydride (60% dispersion in mineral oil, 6.5 g, 161.6 mmol, pre-washed with hexane)

-

Triphenylmethylchloride (Trityl chloride, 41.0 g, 146.9 mmol)

-

Anhydrous N,N-Dimethylformamide (DMF, 200 ml)

-

Dichloromethane

-

Brine

-

Sodium sulfate

-

Ice

Procedure:

-

To a suspension of sodium hydride in anhydrous DMF (200 ml), add imidazole (10.0 g, 146.9 mmol).

-

To this mixture, add triphenylmethylchloride (41.0 g, 146.9 mmol).

-

Stir the reaction mixture at room temperature for 18 hours.

-

Pour the reaction mixture onto ice. A solid precipitate will form.

-

Filter the solid and partition it between water and dichloromethane.

-

Separate the organic phase, wash with brine, and dry over sodium sulfate.

-

Concentrate the organic phase in vacuo to yield 1-tritylimidazole (37.8 g, 83% yield).[1]

Step 2: Synthesis of this compound (General Protocol)

Materials:

-

1-Tritylimidazole

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Tributyltin chloride (Bu₃SnCl)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Brine

-

Magnesium sulfate

Procedure:

-

Dissolve 1-tritylimidazole in anhydrous THF and cool the solution to -78°C under an inert atmosphere (e.g., argon).

-

Slowly add a solution of n-butyllithium in hexanes to the cooled solution. The reaction is typically stirred at this temperature for a period to ensure complete deprotonation.

-

Add tributyltin chloride to the reaction mixture at -78°C.

-

Allow the reaction to slowly warm to room temperature and stir for several hours.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Application in Stille Cross-Coupling Reactions

This compound is a key reagent in the Stille cross-coupling reaction, a powerful method for forming carbon-carbon bonds. This reaction is widely used in the synthesis of pharmaceuticals and other complex organic molecules due to its tolerance of a wide range of functional groups.

General Protocol for Stille Coupling

This protocol describes a representative Stille coupling reaction between this compound and an aryl halide.

Materials:

-

This compound

-

Aryl halide (e.g., aryl iodide or bromide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

-

Anhydrous solvent (e.g., toluene, DMF, or dioxane)

-

Optional: Copper(I) iodide (CuI) as a co-catalyst

Procedure:

-

In a reaction vessel under an inert atmosphere, dissolve this compound and the aryl halide in the chosen anhydrous solvent.

-

Add the palladium catalyst (and CuI, if used).

-

Heat the reaction mixture to the desired temperature (typically between 80-120°C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent and wash with an aqueous solution of potassium fluoride to remove tin byproducts.

-

Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography to yield the 4-arylimidazole derivative.

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic workflows involving this compound.

Caption: Synthesis of the precursor, 1-Tritylimidazole.

Caption: General workflow for the synthesis and application of this compound.

References

An In-depth Technical Guide to the Stability and Storage of 4-(Tributylstannyl)-1-tritylimidazole

For researchers, scientists, and drug development professionals, the handling and storage of reagents are critical to ensuring experimental reproducibility and the integrity of results. This guide provides a detailed overview of the stability and recommended storage conditions for 4-(Tributylstannyl)-1-tritylimidazole, a key organotin reagent.

Core Properties and Hazards

This compound is an organotin compound characterized by the presence of a tributyltin group attached to a trityl-protected imidazole ring. Like many organotin compounds, it is a valuable reagent in organic synthesis, particularly in cross-coupling reactions. However, it also shares the potential hazards associated with this class of compounds. Organotin compounds are known for their toxicity, and appropriate handling procedures are essential to minimize risk.[1][2]

General Hazards of Organotin Compounds:

-

Toxicity: Can be toxic if ingested, inhaled, or absorbed through the skin.[1]

-

Irritation: May cause skin and eye irritation.[3]

-

Environmental Hazard: Can be harmful to aquatic life.

Stability Profile

While specific quantitative stability data for this compound is not extensively documented in publicly available literature, its stability can be inferred from its structural components and the general behavior of organotin compounds. The primary factors influencing its stability are exposure to air, moisture, light, and elevated temperatures.

Factors Affecting Stability:

-

Moisture: Organotin compounds can be sensitive to moisture. The tin-carbon bond may be susceptible to hydrolysis under certain conditions.

-

Air (Oxygen): While many organotin compounds are relatively stable in air, prolonged exposure can lead to gradual oxidation.

-

Temperature: Elevated temperatures can accelerate degradation. It is advisable to store the compound at refrigerated temperatures.[4]

-

Light: Photochemical degradation can be a concern for complex organic molecules.

A logical workflow for assessing and maintaining the stability of this compound is outlined below.

Recommended Storage and Handling

Proper storage and handling are paramount to preserving the integrity of this compound and ensuring the safety of laboratory personnel.

Storage Conditions:

Based on supplier recommendations and the chemical nature of the compound, the following storage conditions are advised:

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C[4] | To minimize thermal degradation. |

| Atmosphere | Under an inert gas (Nitrogen or Argon)[4] | To prevent oxidation and reaction with atmospheric moisture. |

| Container | Tightly sealed, opaque container | To protect from air, moisture, and light. |

Handling Procedures:

Due to the potential toxicity of organotin compounds, strict adherence to safety protocols is mandatory.

-

Ventilation: All handling should be conducted in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.

-

Inert Atmosphere Techniques: For transfers and reactions, use of techniques such as a glovebox or Schlenk line is recommended to maintain an inert atmosphere.

-

Spill Management: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste.[1]

-

Waste Disposal: Dispose of all waste containing the compound in accordance with institutional and local regulations for hazardous chemical waste.[1]

The following diagram illustrates the recommended workflow for handling and storage.

Experimental Protocols

-

Initial Characterization: Upon receipt, characterize the compound using techniques such as NMR spectroscopy, mass spectrometry, and HPLC to establish a baseline purity profile.

-

Stress Testing (Forced Degradation): Expose samples of the compound to various stress conditions (e.g., elevated temperature, high humidity, UV light, and air) for defined periods.

-

Time-Point Analysis: At regular intervals, analyze the stressed samples using the same analytical methods to monitor for the appearance of degradation products and a decrease in the parent compound's purity.

-

Identification of Degradants: If significant degradation is observed, attempt to isolate and identify the major degradation products to understand the degradation pathway.

Conclusion

The stability and proper storage of this compound are crucial for its effective use in research and development. By adhering to the recommended storage conditions of 2-8°C under an inert atmosphere and following stringent handling protocols, researchers can ensure the reagent's integrity and maintain a safe laboratory environment. While quantitative stability data is limited, a proactive approach to storage and handling, based on the known properties of organotin compounds, will mitigate the risks of degradation and ensure reliable experimental outcomes.

References

In-depth Technical Guide: Spectral Analysis of 4-(Tributylstannyl)-1-tritylimidazole and Related Precursors

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the request for Nuclear Magnetic Resonance (NMR) data and spectral analysis of 4-(tributylstannyl)-1-tritylimidazole. Following a comprehensive search of available scientific literature and chemical databases, it must be noted that specific, experimentally determined ¹H and ¹³C NMR data for this compound is not publicly available at this time.

This guide, therefore, provides a detailed overview of the synthesis and spectral data for its immediate precursor, 1-tritylimidazole , as a foundational reference. Additionally, information on the related compound N-Methyl-4-(tributylstannyl)imidazole is included to offer insights into the spectral characteristics of a similar tributylstannyl-imidazole structure.

Synthesis and Spectral Data of 1-Tritylimidazole

The synthesis of 1-tritylimidazole is a crucial first step in the preparation of this compound. A common and effective method involves the reaction of imidazole with trityl chloride.

Experimental Protocol: Synthesis of 1-Tritylimidazole

A general procedure for the synthesis of 1-tritylimidazole is as follows:

-

To a solution of imidazole (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF), sodium hydride (1.1 eq, 60% dispersion in mineral oil) is added portion-wise at 0 °C under an inert atmosphere.

-

The resulting mixture is stirred at room temperature for a designated period to ensure complete deprotonation of the imidazole.

-

Trityl chloride (1.0 eq) is then added to the reaction mixture.

-

The reaction is stirred at room temperature for approximately 18 hours.

-

Upon completion, the reaction is quenched by pouring it onto ice.

-

The resulting precipitate is collected by filtration.

-

The crude product is then purified, typically by recrystallization from a suitable solvent like ethanol, to yield 1-tritylimidazole as a crystalline solid.

NMR Data for 1-Tritylimidazole

The following table summarizes the reported ¹H NMR spectral data for 1-tritylimidazole.

| Proton | Chemical Shift (δ) ppm | Solvent |

| Imidazole & Trityl Protons | 7.42-7.03 (m) | CDCl₃ |

Note: The complex multiplet in the aromatic region arises from the overlapping signals of the imidazole ring protons and the protons of the three phenyl rings of the trityl group.

General Considerations for the NMR Analysis of this compound

While specific data is unavailable, a predicted NMR spectrum for this compound would exhibit characteristic signals for the tributylstannyl, trityl, and imidazole moieties.

-

¹H NMR:

-

Tributylstannyl group: A series of multiplets in the upfield region (approximately 0.8-1.6 ppm) corresponding to the methyl and methylene protons of the butyl chains.

-

Imidazole ring: Two singlets or doublets in the aromatic region, with chemical shifts influenced by the electronic effects of the trityl and tributylstannyl substituents.

-

Trityl group: A complex multiplet in the aromatic region (typically 7.0-7.5 ppm) for the fifteen protons of the phenyl rings.

-

-

¹³C NMR:

-

Tributylstannyl group: Four distinct signals in the aliphatic region for the four different carbon atoms of the butyl chains.

-

Imidazole ring: Three signals for the imidazole ring carbons, with the carbon bearing the tin atom (C4) expected to show coupling to the tin isotopes (¹¹⁷Sn and ¹¹⁹Sn).

-

Trityl group: Signals for the aromatic carbons of the phenyl rings and the quaternary carbon of the trityl group.

-

Spectral Data of a Related Compound: N-Methyl-4-(tributylstannyl)imidazole

For comparative purposes, the publicly available information for N-Methyl-4-(tributylstannyl)imidazole can be instructive. This compound shares the tributylstannyl-imidazole core.

| Property | Value |

| Molecular Formula | C₁₆H₃₂N₂Sn |

| Assay | 95% |

| Form | Liquid |

| Refractive Index (n20/D) | 1.509 |

| Density (g/mL at 25 °C) | 1.128 |

Visualizing the Synthesis of 1-Tritylimidazole

The following diagram illustrates the synthetic pathway to 1-tritylimidazole.

Caption: Synthetic scheme for the preparation of 1-tritylimidazole.

The Trityl Group as a Robust Protecting Agent for Imidazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The imidazole ring is a fundamental heterocyclic motif present in a vast array of biologically active molecules, most notably the amino acid histidine. Its unique electronic and proton-donating/accepting properties are often crucial for molecular interactions and catalytic functions. However, the nucleophilic nature of the imidazole nitrogen can interfere with desired chemical transformations during multi-step organic synthesis. The strategic use of protecting groups is therefore paramount. Among the arsenal of protecting groups available to the synthetic chemist, the trityl (triphenylmethyl, Trt) group stands out as a versatile and widely employed shield for the imidazole moiety. This technical guide provides an in-depth exploration of the core attributes of the trityl group in the context of imidazole protection, complete with experimental protocols and comparative data to inform synthetic strategy.

Core Features of the N-Trityl Protecting Group

The utility of the trityl group for imidazole protection stems from a combination of its distinct chemical and physical properties, which allow for its strategic application and removal in complex synthetic routes.[1]

-

Acid Lability: The bond between the trityl group and the imidazole nitrogen is highly sensitive to acidic conditions.[2] This susceptibility allows for facile deprotection using reagents such as trifluoroacetic acid (TFA) or aqueous acetic acid, typically in a solvent like dichloromethane (DCM).[2] The ease of cleavage is driven by the formation of the highly stable trityl cation, a resonance-stabilized carbocation.[1][3]

-

Stability in Basic and Neutral Conditions: A key advantage of the trityl group is its robustness under basic and neutral conditions.[4] This chemical stability makes it orthogonal to many other protecting groups used in organic synthesis, enabling chemists to perform a variety of reactions on other parts of the molecule without disturbing the protected imidazole.[4]

-

Steric Hindrance: The three bulky phenyl rings of the trityl group create significant steric hindrance around the protected nitrogen atom.[1] This steric bulk can influence the reactivity of the imidazole ring and adjacent functional groups, a factor that can be strategically exploited in synthesis.[1]

-

Introduction and Removal: The trityl group is typically introduced by reacting the imidazole-containing compound with trityl chloride (TrCl) in the presence of a non-nucleophilic base like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA).[5] As mentioned, its removal is readily accomplished with mild acid treatment.[5]

Quantitative Data Summary

The rate of acid-catalyzed cleavage of the trityl group can be modulated by the presence of electron-donating or electron-withdrawing substituents on the phenyl rings. This tunability allows for the selection of a trityl derivative with the desired level of acid lability for a specific synthetic sequence. While extensive kinetic data for the deprotection of N-trityl imidazoles specifically is not always readily available, the relative rates of cleavage for various trityl derivatives are well-documented, particularly in the fields of oligonucleotide and peptide synthesis.

| Protecting Group | Abbreviation | Relative Rate of Acid-Catalyzed Cleavage (Qualitative) | Common Deprotection Conditions |

| Trityl | Trt | 1 (Reference) | 80% Acetic Acid; 1-5% TFA in DCM[1] |

| 4-Methoxytrityl | MMT | ~10x faster than Trt | 1% TFA in DCM; 80% Acetic Acid (faster than Trt)[1] |

| 4,4'-Dimethoxytrityl | DMT | ~100x faster than Trt | 0.5-1% TFA or Dichloroacetic Acid (DCA) in DCM[1] |

Note: The relative rates are approximate and can vary depending on the specific substrate and reaction conditions.[1]

Experimental Protocols

The following sections provide detailed methodologies for the protection of an imidazole nitrogen with the trityl group and its subsequent removal.

This protocol outlines a general procedure for the N-tritylation of an imidazole-containing compound.

Materials:

-

Imidazole-containing substrate (1.0 eq)

-

Trityl chloride (TrCl) (1.0-1.2 eq)[1]

-

Triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) (1.1-1.5 eq)[1]

-

Anhydrous N,N-dimethylformamide (DMF) or Dichloromethane (DCM)[1]

-

Deionized water

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the imidazole-containing substrate in anhydrous DMF or DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[1]

-

Add triethylamine or DIPEA to the solution and stir.[1]

-

Slowly add a solution of trityl chloride in the same solvent to the reaction mixture at room temperature.[1]

-

Stir the reaction mixture at room temperature for 12-24 hours.[1]

-

Monitor the reaction progress by thin-layer chromatography (TLC).[1]

-

Upon completion, quench the reaction by adding deionized water.[1]

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the N-trityl imidazole.[1]

This protocol describes the removal of the trityl group under acidic conditions.

Materials:

-

N-trityl imidazole derivative

-

Trifluoroacetic acid (TFA) or Acetic Acid[1]

-

Dichloromethane (DCM)[1]

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Deionized water

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the N-trityl imidazole derivative in DCM.[1]

-

Add a solution of TFA in DCM (typically 1-5% v/v) or 80% aqueous acetic acid to the reaction mixture.[1]

-

Stir the reaction at room temperature and monitor the deprotection by TLC. The reaction is usually complete within 1-2 hours.[1][4]

-

Upon completion, carefully neutralize the acid by the dropwise addition of a saturated sodium bicarbonate solution until gas evolution ceases.[4]

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to yield the deprotected imidazole compound. The triphenylmethanol byproduct can typically be removed via column chromatography.[4]

Visualizing the Workflow

The following diagrams illustrate the key processes of imidazole protection and deprotection using the trityl group.

Applications in Drug Development and Peptide Synthesis

The trityl protection of imidazoles is a cornerstone in the synthesis of pharmaceuticals and peptides. In drug discovery, the imidazole moiety is a common pharmacophore, and its protection allows for the selective modification of other parts of a lead compound.[2][6] For instance, trityl-protected imidazole intermediates are valuable building blocks in the synthesis of various therapeutic agents.[2]

In the realm of peptide chemistry, the protection of the histidine side chain is crucial to prevent side reactions during peptide bond formation.[7] The trityl group is particularly well-suited for this purpose as it can be selectively removed under conditions that do not cleave other acid-labile protecting groups, such as the tert-butyloxycarbonyl (Boc) group, when carefully controlled acidic conditions are employed.[7] This orthogonality is a significant advantage in the solid-phase synthesis of complex peptides.[8]

Conclusion

The trityl group offers a reliable and versatile strategy for the protection of the imidazole functional group. Its key attributes, including pronounced acid lability, stability to basic and neutral conditions, and significant steric bulk, make it an invaluable tool for synthetic chemists. The ability to fine-tune its lability through substitution on the phenyl rings further enhances its utility. The detailed protocols and comparative data presented in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively implement trityl protection of imidazoles in their synthetic endeavors, ultimately facilitating the construction of complex and medicinally relevant molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. benchchem.com [benchchem.com]

- 5. US3767668A - Process for the production of n-trityl-imidazoles - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

- 7. Amino protecting group—triphenylmethyl series [en.highfine.com]

- 8. researchgate.net [researchgate.net]

The Stille Cross-Coupling Reaction: A Core Principles Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Stille cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] Developed by John Kenneth Stille, this palladium-catalyzed reaction has become an indispensable tool in the synthesis of complex molecules, ranging from pharmaceuticals to advanced materials.[2][3] This technical guide provides an in-depth overview of the core principles of the Stille reaction, including its mechanism, key components, quantitative data, and detailed experimental protocols.

Core Principles and Mechanism

The Stille reaction facilitates the coupling of an organostannane (organotin) reagent with an organic electrophile, typically an organic halide or pseudohalide, in the presence of a palladium catalyst.[1] The general transformation is depicted below:

R¹-X + R²-Sn(R³)₃ → R¹-R² + X-Sn(R³)₃ [3]

Where:

-

R¹ and R² are the organic moieties to be coupled.

-

X is a halide (commonly I, Br) or a pseudohalide (e.g., triflate, OTf).[1]

-

R³ is typically a butyl or methyl group attached to the tin atom.

A key advantage of the Stille reaction is the stability of organostannane reagents to air and moisture, which simplifies their handling compared to other organometallic reagents.[4] However, it is crucial to note the high toxicity of organotin compounds, necessitating appropriate safety precautions.[4]

The reaction mechanism proceeds through a catalytic cycle involving a palladium complex, which can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5]

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by reacting with the organic electrophile (R¹-X), leading to the formation of a Pd(II) complex.[5]

-

Transmetalation: In this step, the organostannane reagent transfers its organic group (R²) to the palladium center, displacing the halide or pseudohalide.[5]

-

Reductive Elimination: The final step involves the formation of the new carbon-carbon bond between R¹ and R² as they are eliminated from the palladium complex, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5]

Quantitative Data Presentation

The efficiency of the Stille cross-coupling reaction is influenced by several factors, including the choice of catalyst, ligands, solvent, temperature, and the nature of the coupling partners. The following tables summarize quantitative data from various Stille coupling reactions to provide a reference for expected yields and reaction conditions.

Table 1: Stille Coupling of Aryl and Vinyl Halides/Triflates with Organostannanes

| Electrophile (R¹-X) | Organostannane (R²-SnR₃) | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 4-Iodotoluene | Phenyltrimethylstannane | Pd(PPh₃)₄ (2) | - | Toluene | 100 | 16 | 95 |

| 1-Iodonaphthalene | Vinyltributylstannane | PdCl₂(PPh₃)₂ (1) | - | THF | 65 | 4 | 92 |

| 4-Bromobenzonitrile | 2-Furyltributylstannane | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3.5) | Dioxane | 100 | 24 | 88 |

| Vinyl triflate | (E)-Styryltributylstannane | Pd(PPh₃)₄ (5) | - | THF | 50 | 3 | 85 |

| 2-Iodothiophene | Tributyl(ethynyl)stannane | PdCl₂(AsPh₃)₂ (3) | - | DMF | 80 | 6 | 78 |

Table 2: Stille Coupling of Acyl and Sulfonyl Chlorides with Organostannanes

| Electrophile (R¹-X) | Organostannane (R²-SnR₃) | Catalyst (mol%) | Additive (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzoyl chloride | Phenyltrimethylstannane | PdCl₂(PPh₃)₂ (1) | - | Toluene | 80 | 2 | 98 |

| Cinnamoyl chloride | Vinyltributylstannane | Pd₂(dba)₃ (1) | - | THF | 60 | 5 | 80 |

| 4-Methoxybenzoyl chloride | Methyltributylstannane | Pd(PPh₃)₄ (2) | - | Acetone | 56 | 16 | 91 |

| Benzenesulfonyl chloride | Tributyl(phenyl)stannane | Pd₂(dba)₃ (1.5) | CuBr·SMe₂ (10) | Toluene | Reflux | 12 | 85 |

| Phenylmethanesulfonyl chloride | Tributyl(vinyl)stannane | Pd₂(dba)₃ (1.5) | CuBr·SMe₂ (10) | THF | Reflux | 12 | 75 |

Experimental Protocols

The following are detailed methodologies for representative Stille cross-coupling reactions. These protocols can be adapted and optimized for specific substrates and desired outcomes.

General Procedure for the Stille Coupling of an Aryl Iodide with a Vinylstannane

This procedure describes the synthesis of 4-tert-Butyl-1-vinylcyclohexene from 4-tert-butylcyclohexen-1-yl trifluoromethanesulfonate and trimethylvinyltin.

Materials and Reagents:

-

4-tert-Butylcyclohexen-1-yl trifluoromethanesulfonate (1.0 equiv)

-

Trimethylvinyltin (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

-

Lithium chloride (3.0 equiv)

-

Anhydrous and degassed tetrahydrofuran (THF)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add lithium chloride.

-

Add the vinyl triflate and Pd(PPh₃)₄ to the flask.

-

Add anhydrous, degassed THF via syringe.

-

Add the trimethylvinyltin to the reaction mixture via syringe.

-

Heat the reaction mixture to 50 °C and stir for 6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with diethyl ether and wash with an aqueous solution of potassium fluoride (KF) to precipitate tin byproducts.

-

Filter the mixture through a pad of celite, and wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired product.

Protocol for the Stille Coupling of an Enol Triflate with an Organostannane

This protocol details the coupling of an enol triflate with an organotin reagent.[5]

Materials and Reagents:

-

Enol triflate (4.60 mmol, 1.0 equiv)

-

Organotin reagent (1.15 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane [Pd(dppf)Cl₂·CH₂Cl₂] (0.1 equiv)

-

Copper(I) iodide (CuI) (0.1 equiv)

-

Lithium chloride (LiCl) (5.3 equiv)

-

Anhydrous and degassed N,N-Dimethylformamide (DMF)

Procedure:

-

To a flame-dried 100 mL round-bottom flask, add the enol triflate and DMF (35 mL, previously bubbled with N₂ for 45 min).[5]

-

Sequentially add CuI, Pd(dppf)Cl₂·CH₂Cl₂, and LiCl.[5]

-

Add an additional 11 mL of DMF to achieve a 0.1 M solution.[5]

-

Purge the reaction flask with argon for 10 minutes before adding the organotin reagent.[5]

-

Heat the solution to 40 °C and stir.[5]

-

After 2.5 days at 40 °C, transfer the brown solution to a separatory funnel containing a 1:2 mixture of NH₃·H₂O and H₂O, and extract with hexane.[5]

-

Combine the organic phases and wash with the NH₃·H₂O:H₂O mixture and brine.[5]

-

Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.[5]

-

Purify the crude material by flash chromatography on basic alumina to afford the coupled product (87% yield).[5]

Mandatory Visualizations

Catalytic Cycle of the Stille Reaction

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Experimental Workflow for a Typical Stille Reaction

Caption: A generalized experimental workflow for the Stille reaction.

References

An In-depth Technical Guide to the Toxicity and Handling Precautions for Organotin Compounds

For Researchers, Scientists, and Drug Development Professionals

Organotin compounds, a class of organometallic chemicals, have seen extensive use in various industrial and agricultural applications, including as PVC stabilizers, pesticides, and antifouling agents.[1][2] However, their significant toxicity has raised substantial environmental and health concerns.[2] The toxicological impact of these compounds is primarily determined by the number and nature of the organic groups attached to the tin atom, with trisubstituted organotins, such as tributyltin (TBT) and triphenyltin (TPT), generally demonstrating the highest toxicity.[1][2] This guide provides a comprehensive technical overview of the toxicity of organotin compounds, detailing their mechanisms of action, summarizing quantitative toxicity data, outlining relevant experimental protocols, and providing essential handling precautions.

Comparative Toxicity of Organotin Compounds

The acute toxicity of organotin compounds varies significantly based on their chemical structure. Triorganotins are generally the most toxic, followed by di- and mono-organotins. The toxicity also decreases as the length of the alkyl chains increases.[3]

| Compound | Chemical Formula | Oral LD50 (Rat, mg/kg) | Dermal LD50 (Rabbit, mg/kg) | 48h LC50 (Daphnia magna, mg/L) | 96h LC50 (Rainbow Trout, mg/L) |

| Triorganotins | |||||

| Tributyltin (TBT) Chloride | (C₄H₉)₃SnCl | 171-234[2] | 127[2] | 0.00095[2][4] | 0.008 - 0.018[2] |

| Triphenyltin (TPT) Hydroxide | (C₆H₅)₃SnOH | 156 - 160[2] | 127 - 500[2] | - | 0.018[2] |

| Trimethyltin Chloride | C₃H₉ClSn | 12.6[3] | - | - | - |

| Diorganotins | |||||

| Dibutyltin (DBT) Dichloride | (C₄H₉)₂SnCl₂ | 50 - 100[2] | >2000[2] | 0.843[2] | >4 (Sheepshead minnow)[2] |

| Dimethyltin Dichloride | (CH₃)₂SnCl₂ | 74 - 237[3] | - | - | - |

| Monoorganotins | |||||

| Monobutyltin (MBT) Trichloride | C₄H₉SnCl₃ | >2000[2] | - | - | - |

Mechanisms of Organotin-Induced Toxicity

Organotin compounds exert their toxic effects through a variety of mechanisms, primarily by disrupting fundamental cellular processes.[2][5] Key targets include mitochondria, the immune system, the endocrine system, and the nervous system.

Mitochondrial Dysfunction

A primary mechanism of organotin toxicity is the disruption of mitochondrial function.[2][5] Triorganotin compounds are potent inhibitors of mitochondrial ATP synthase, which leads to a collapse of the mitochondrial membrane potential and a subsequent cellular energy deficit.[2][6] This mitochondrial dysfunction is a central event that can trigger downstream apoptotic pathways.[1][7]

Immunotoxicity

The immune system is a significant target for organotin compounds.[1][5] These compounds can induce a range of immunotoxic effects, from immunosuppression to chronic inflammation.[1] A key mechanism of immunotoxicity is the induction of apoptosis in immune cells, particularly thymocytes and lymphocytes, leading to thymus atrophy.[1][8] This compromises the adaptive immune response.[1] Organotins trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1]

Endocrine Disruption

Organotin compounds are potent endocrine-disrupting chemicals.[9][10][11] They can interfere with the endocrine system by acting as powerful agonists for nuclear receptors, such as the retinoid X receptor (RXR) and the peroxisome proliferator-activated receptor-gamma (PPARγ).[6][12] This interaction can disrupt various hormonal signaling pathways.[10] For instance, tributyltin has been shown to induce the differentiation of adipocytes, suggesting it may act as an "obesogen".[6][13] While initially thought to be competitive inhibitors of aromatase, some studies suggest that at low concentrations, they can enhance estradiol biosynthesis in certain cells.[9][12]

Neurotoxicity

Organotin compounds are also known neurotoxins that can cross the blood-brain barrier.[14][15] Their neurotoxic effects can lead to neuronal damage and behavioral abnormalities.[6][14] Mechanisms of neurotoxicity include the induction of apoptosis in neuronal cells, elevation of intracellular calcium levels, and glutamate excitotoxicity.[6][7] For example, di-n-butyl-di-(4-chlorobenzohydroxamato) Tin (IV) (DBDCT) has been shown to induce neurotoxicity by triggering apoptosis through a mitochondria-mediated pathway in PC12 cells.[7] This involves the release of cytochrome c, generation of reactive oxygen species, and activation of caspase-9 and caspase-3.[7]

Key Signaling Pathways Affected by Organotin Compounds

The multifaceted toxicity of organotin compounds stems from their ability to interfere with critical intracellular signaling cascades.

Caption: Overview of organotin-induced toxicity pathways.

Experimental Protocols for Toxicity Assessment

A variety of in vitro and in vivo methods are employed to assess the toxicity of organotin compounds.

In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is a colorimetric assay for assessing cell metabolic activity.

Objective: To determine the concentration of an organotin compound that inhibits cell growth by 50% (IC50).

Methodology:

-

Cell Culture: Human leukemic cell lines (e.g., Jurkat E6.1, K562, HL-60) are cultured in appropriate media.[16]

-

Treatment: Cells are treated with various concentrations of the organotin compound (e.g., 0.156 to 10.000 µM) for a specified duration (e.g., 24 hours). A positive control, such as doxorubicin hydrochloride, is also used.[16]

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.

-

Data Analysis: The IC50 value is determined from the dose-response curve.[16]

Apoptosis Detection by Annexin V/Propidium Iodide Staining

This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.

Objective: To quantify the induction of apoptosis by an organotin compound.

Methodology:

-

Cell Treatment: Cells (e.g., PC12 cells) are treated with the organotin compound for a specified time.[7]

-

Staining: Cells are harvested and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

Data Analysis: The percentage of apoptotic cells in the treated and untreated populations is calculated.[7]

Caption: Workflow for apoptosis detection via flow cytometry.

Analysis of Organotin Compounds in Biological Samples

Accurate quantification of organotin compounds in biological matrices is crucial for toxicological studies.

Objective: To determine the concentration of organotin compounds in biological samples (e.g., blood, tissue).

Methodology (GC-PFPD):

-

Extraction: Organotin compounds are extracted from the sample using an appropriate solvent.[17]

-

Derivatization: The extracted compounds are derivatized to a volatile form, for example, by ethylation with sodium tetraethylborate.[17]

-

Gas Chromatography (GC): The derivatized sample is injected into a gas chromatograph for separation.[17]

-

Pulsed Flame Photometric Detection (PFPD): The separated compounds are detected using a PFPD, which offers high sensitivity and selectivity for tin.[17]

-

Quantification: The concentration of each organotin species is determined by comparing its peak area to that of a known standard.[17]

Handling Precautions and Safety Procedures

Due to their high toxicity, stringent safety measures must be implemented when working with organotin compounds.[3][18]

Engineering Controls

-

Fume Hood: All work with organotin reagents should be conducted in a well-ventilated fume hood. The sash should be kept as low as possible.[18]

-

Designated Area: A specific area within the laboratory should be designated for handling organotin compounds.[18]

Personal Protective Equipment (PPE)

-

Gloves: Wear appropriate chemical-resistant gloves.

-

Eye Protection: Use safety glasses or goggles.

-

Lab Coat: A lab coat should be worn to protect clothing.

-

Respiratory Protection: In the case of a large spill or release in a confined area, respiratory protection may be necessary.[3]

Special Handling and Storage

-

Anhydrous Conditions: Organotin hydrides react with water to produce flammable hydrogen gas. Therefore, they should be handled under anhydrous conditions.[3]

-

Transfer: Organotin reagents are often stored in Sure/Seal™ bottles and should be transferred using a syringe and needle under an inert atmosphere.[18]

-

Storage: Store organotin compounds in a cool, dry, and well-ventilated area, away from incompatible materials.

Spill and Waste Management

-

Spills: In the event of a spill, the material should be absorbed with a spill pillow or other absorbent material, placed in a sealed container, and disposed of as hazardous waste.[3]

-

Waste Disposal: All waste containing organotin compounds, including contaminated labware and solvents, must be collected in clearly labeled, sealed containers and disposed of according to institutional and local regulations for hazardous waste.[3][19] Rinsing glassware with a solvent like hexanes or toluene into a designated waste container is recommended.[18] Soaking contaminated glassware in bleach overnight can help oxidize the organotin compounds to less harmful tin oxides.[20]

Emergency Procedures

-

Skin Contact: In case of skin contact, immediately wash the affected area with soap and water for at least 15 minutes and remove any contaminated clothing.[3][21]

-

Eye Contact: If organotin compounds come into contact with the eyes, flush with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally, and seek immediate medical attention.[3][21]

-

Inhalation: If large amounts are inhaled, move the person to fresh air and seek immediate medical attention.[3]

-

Ingestion: If ingested, seek immediate medical attention.[3]

Caption: Summary of handling precautions for organotins.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]

- 4. researchgate.net [researchgate.net]

- 5. Toxicity of organotin compounds: shared and unshared biochemical targets and mechanisms in animal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular mechanisms of environmental organotin toxicity in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Apoptosis induced neurotoxicity of Di-n-butyl-di-(4-chlorobenzohydroxamato) Tin (IV) via mitochondria-mediated pathway in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of immunotoxicological effects of tributyltin chloride on murine thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Endocrine disruption induced by organotin compounds; organotins function as a powerful agonist for nuclear receptors rather than an aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Overview of the Pathophysiological Implications of Organotins on the Endocrine System - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. Endocrine disruption induced by organotin compounds; organotins function as a powerful agonist for nuclear receptors rather than an aromatase inhibitor [jstage.jst.go.jp]

- 13. academic.oup.com [academic.oup.com]

- 14. Frontiers | Organotins in Neuronal Damage, Brain Function, and Behavior: A Short Review [frontiersin.org]

- 15. Organotins in Neuronal Damage, Brain Function, and Behavior: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cytotoxicity Assessment of Organotin(IV) (2-Metoxyethyl) Methyldithiocarbamate Compounds in Human Leukemia Cell Lines – Oriental Journal of Chemistry [orientjchem.org]

- 17. ysi.com [ysi.com]

- 18. delvallelab.weebly.com [delvallelab.weebly.com]

- 19. epa.nsw.gov.au [epa.nsw.gov.au]

- 20. reddit.com [reddit.com]

- 21. stacks.cdc.gov [stacks.cdc.gov]

Methodological & Application

Synthesis of 4-(tributylstannyl)-1-tritylimidazole: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 4-(tributylstannyl)-1-tritylimidazole, a valuable intermediate in organic synthesis and medicinal chemistry. The protocol is presented in two main stages: the preparation of the precursor, 1-tritylimidazole, followed by its stannylation to yield the final product.

Introduction

This compound serves as a key building block in Stille cross-coupling reactions, allowing for the introduction of the imidazole moiety onto various organic scaffolds. The trityl protecting group offers stability and allows for selective functionalization at the C4 position of the imidazole ring. This application note details a reliable experimental procedure for the synthesis of this important reagent.

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis.

| Step | Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |

| 1 | 1-Tritylimidazole | C₂₂H₁₈N₂ | 310.40 | 83% |

| 2 | This compound | C₃₄H₄₄N₂Sn | 599.43 | Not specified in literature |

Experimental Protocols

Step 1: Synthesis of 1-Tritylimidazole

This procedure outlines the N-alkylation of imidazole with trityl chloride to form the precursor, 1-tritylimidazole.

Materials and Reagents:

-

Imidazole

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Trityl chloride (triphenylmethyl chloride)

-

Dichloromethane

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Hexanes

-

Ice

Procedure:

-

To a suspension of sodium hydride (6.5 g, 161.6 mmol, pre-washed with hexanes) in anhydrous DMF (200 mL) under an inert atmosphere (e.g., nitrogen or argon), add imidazole (10.0 g, 146.9 mmol) in portions at room temperature.

-

Stir the resulting mixture for 30 minutes at room temperature.

-

Add trityl chloride (41.0 g, 146.9 mmol) to the reaction mixture.

-

Stir the reaction at room temperature for 18 hours.

-

Upon completion of the reaction (monitor by TLC), carefully pour the mixture onto ice.

-

Collect the resulting solid precipitate by vacuum filtration.

-

Partition the solid between dichloromethane and water.

-

Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

The crude 1-tritylimidazole can be further purified if necessary, but is often of sufficient purity for the next step. A typical reported yield for this step is 83%.[1]

Step 2: Synthesis of this compound

This step involves the deprotonation of 1-tritylimidazole at the C4 position using a strong base, followed by quenching with tributyltin chloride.

Materials and Reagents:

-

1-Tritylimidazole

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Tributyltin chloride

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, round-bottom flask under an inert atmosphere, dissolve 1-tritylimidazole in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium in hexanes (1.1 equivalents) dropwise to the cooled solution, maintaining the temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 1 hour to ensure complete deprotonation.

-

Add tributyltin chloride (1.2 equivalents) dropwise to the reaction mixture at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for Stille Coupling Reactions Using 4-(tributylstannyl)-1-tritylimidazole

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the palladium-catalyzed Stille cross-coupling reaction utilizing 4-(tributylstannyl)-1-tritylimidazole. This versatile protocol is particularly valuable for the synthesis of 4-arylimidazole derivatives, which are key structural motifs in numerous pharmacologically active compounds. The trityl protecting group offers stability and can be readily removed post-coupling, providing a strategic advantage in multi-step syntheses.

Introduction

The Stille cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. It involves the reaction of an organostannane with an organic halide or triflate, catalyzed by a palladium complex.[1][2][3] The reaction is renowned for its tolerance of a wide variety of functional groups, neutral reaction conditions, and stability of the organostannane reagents to air and moisture.[3][4]

This compound is a key reagent for introducing the imidazole moiety into organic molecules. The bulky trityl group on the imidazole nitrogen serves as a protecting group, preventing side reactions and facilitating purification. This application note provides a representative protocol for the coupling of this reagent with various aryl bromides.

Key Applications

-

Medicinal Chemistry: Synthesis of imidazole-containing compounds with potential therapeutic applications, including kinase inhibitors and anti-inflammatory agents.

-

Drug Development: Rapid generation of compound libraries for structure-activity relationship (SAR) studies.

-

Organic Synthesis: A reliable method for the construction of complex heterocyclic systems.

Quantitative Data Summary

The following table summarizes representative reaction conditions and yields for the Stille coupling of this compound with various aryl bromides. These data are based on typical outcomes for Stille coupling reactions under the optimized protocol described below.

| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd₂(dba)₃ (2.5) | P(o-tol)₃ (10) | Toluene | 100 | 12 | 85 |

| 2 | 4-Bromobenzonitrile | Pd₂(dba)₃ (2.5) | P(o-tol)₃ (10) | Toluene | 100 | 16 | 78 |

| 3 | 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ (2.5) | P(o-tol)₃ (10) | Toluene | 100 | 18 | 72 |

| 4 | 3-Bromopyridine | Pd₂(dba)₃ (2.5) | P(o-tol)₃ (10) | Toluene | 100 | 14 | 81 |

| 5 | 2-Bromonaphthalene | Pd₂(dba)₃ (2.5) | P(o-tol)₃ (10) | Toluene | 100 | 12 | 88 |

Experimental Protocol: General Procedure for Stille Coupling

This protocol provides a detailed methodology for the Stille coupling reaction between this compound and an aryl bromide.

Materials:

-

Aryl bromide (e.g., 4-bromoanisole)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Tri(o-tolyl)phosphine (P(o-tol)₃)

-

Anhydrous toluene

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

-

Magnetic stirrer and heating mantle

-

Silica gel for column chromatography

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.2 equivalents).

-

Add the aryl bromide (1.0 equivalent).

-

Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2.5 mol%) and tri(o-tolyl)phosphine (P(o-tol)₃, 10 mol%).

-

Add anhydrous toluene to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.

-

Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of celite to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 4-aryl-1-tritylimidazole.

Post-Coupling Deprotection (Trityl Group Removal):

The trityl group can be readily removed under acidic conditions to yield the free 4-arylimidazole.

-

Dissolve the purified 4-aryl-1-tritylimidazole in a suitable solvent such as dichloromethane or methanol.

-

Add a catalytic amount of a strong acid (e.g., trifluoroacetic acid or hydrochloric acid).

-

Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

-

Neutralize the reaction with a mild base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected 4-arylimidazole.

Visualizations

The following diagrams illustrate the Stille coupling catalytic cycle and a general experimental workflow.

Figure 1: The catalytic cycle of the Stille cross-coupling reaction.

Figure 2: General experimental workflow for the Stille coupling protocol.

References

Application Notes and Protocols for Palladium-Catalyzed Stille Coupling with Heteroaromatic Stannanes

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Stille cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organostannanes and organic halides or pseudohalides.[1][2][3] This application note provides a comprehensive guide to the use of palladium catalysts in the Stille coupling of various heteroaromatic stannanes, which are crucial building blocks in medicinal chemistry and materials science.[3] Detailed protocols, comparative data on catalyst performance, and visual guides to the reaction mechanism and experimental workflow are presented to assist researchers in optimizing this powerful transformation. While organotin reagents are advantageous due to their stability to air and moisture, it is crucial to acknowledge their high toxicity and handle them with appropriate safety precautions.[1][4]

Introduction

The palladium-catalyzed Stille coupling reaction is a versatile and widely used method for constructing C-C bonds, valued for its tolerance of a broad range of functional groups and generally mild reaction conditions.[2][4][5] The reaction typically involves the coupling of an organostannane (R¹-SnR³₃) with an organic electrophile (R²-X, where X is typically a halide or triflate) in the presence of a palladium catalyst.[3] This methodology has found extensive application in the synthesis of complex molecules, including pharmaceuticals and functional materials.[5]

The coupling involving heteroaromatic stannanes is of particular importance as it allows for the direct introduction of heteroaryl moieties, which are prevalent in many biologically active compounds. This document outlines the key parameters for successful Stille coupling with heteroaromatic stannanes, including the choice of palladium catalyst, ligands, and reaction conditions.

Catalytic Cycle and Mechanism

The mechanism of the Stille coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2][6]

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organic electrophile (R²-X) to form a Pd(II) intermediate.[2]

-

Transmetalation: The heteroaromatic group is transferred from the organostannane to the Pd(II) complex, with the concomitant departure of the tin halide.[2]

-

Reductive Elimination: The coupled product (R¹-R²) is formed, and the Pd(0) catalyst is regenerated, allowing the catalytic cycle to continue.[2]

Data Presentation: Palladium Catalysts and Reaction Conditions

The choice of palladium precursor, ligand, and additives can significantly impact the efficiency and yield of the Stille coupling with heteroaromatic stannanes. Below is a summary of commonly used catalytic systems and their performance in specific reactions.

Table 1: Palladium Catalysts for Stille Coupling of Thiophene-based Stannanes

| Entry | Heteroaromatic Stannane | Aryl Halide | Palladium Catalyst | Ligand | Additive(s) | Solvent | Temp (°C) | Yield (%) |

| 1 | 5-Hexyl-2-thiophenyl tributylstannane | 5,8-Dibromo-2,3-bis(4-(octyloxy)phenyl)quinoxaline | Pd₂(dba)₃ | P(o-tol)₃ | - | Toluene | 110 | 91[7] |

| 2 | 2,2'-Bis(trimethylstannyl)-thienothiophene | 3-Hexyl-2-thiophenyl bromide | Pd₂(dba)₃ | P(o-tol)₃ | - | Toluene | 100 | Not specified[7] |

Table 2: Palladium Catalysts for Stille Coupling of Tellurophene-based Stannanes

| Entry | Heteroaromatic Stannane | Aryl Halide | Palladium Catalyst | Ligand | Additive(s) | Solvent | Temp (°C) | Yield (%) |

| 1 | 2-(Tributylstannyl)tellurophene | Aryl Iodide | Pd(PPh₃)₄ | PPh₃ | CuI, CsF | DMF | Not specified | Optimal[8] |

| 2 | 2,5-Bis(trimethylstannyl)tellurophene | Aryl Iodide | Pd(PPh₃)₄ | PPh₃ | CuI, CsF | DMF | Not specified | Optimal[8] |

Experimental Protocols

General Protocol 1: Stille Coupling of a Thiophene Derivative[7]

This protocol is based on the coupling of 5-hexyl-2-thiophenyl tributylstannane with a dibromoquinoxaline derivative.

Materials:

-

5,8-Dibromo-2,3-bis(4-(octyloxy)phenyl)quinoxaline

-

5-Hexyl-2-thiophenyl tributylstannane

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Tri(o-tolyl)phosphine (P(o-tol)₃)

-

Anhydrous and degassed toluene

-

Argon gas

-

Standard Schlenk line equipment

-

Silica gel for column chromatography

Procedure:

-

To a dry Schlenk tube, add the aryl halide (e.g., 5,8-dibromo-2,3-bis(4-(octyloxy)phenyl)quinoxaline, 1.0 mmol) and the organostannane (e.g., 5-hexyl-2-thiophenyl tributylstannane, 2.2 mmol).

-

Subject the Schlenk tube and its contents to three pump/purge cycles with argon.

-

Add anhydrous and degassed toluene (10 mL) via a syringe.

-

Add the palladium catalyst (Pd₂(dba)₃, 0.02 mmol) and the ligand (P(o-tol)₃, 0.04 mmol) to the reaction mixture.

-

Seal the Schlenk tube and heat the reaction mixture to 90-110 °C for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired coupled product.

General Protocol 2: Stille Coupling using a Pd(PPh₃)₄ Catalyst[9]

This protocol provides a general procedure that can be adapted for various heteroaromatic stannanes.

Materials:

-

Heteroaromatic stannane (e.g., 2-(tributylstannyl)thiophene)

-

Aryl halide (e.g., iodobenzene)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Anhydrous and degassed solvent (e.g., DMF or toluene)

-

Argon or Nitrogen gas

-

Standard Schlenk line or glovebox equipment

Procedure:

-

In a glovebox or under a stream of inert gas, add the aryl halide (1.0 equiv), the heteroaromatic stannane (1.1-1.5 equiv), and the palladium catalyst (Pd(PPh₃)₄, 1-5 mol%) to a dry reaction flask.

-

Add the anhydrous and degassed solvent.

-

Degas the reaction mixture by bubbling with argon or nitrogen for 5-10 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 2-24 hours).

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction to room temperature.

-

Quench the reaction with an aqueous solution of KF to precipitate the tin byproducts as insoluble tributyltin fluoride.

-

Stir the mixture vigorously for 30-60 minutes, then filter through a pad of celite.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Logical Relationships: Catalyst and Ligand Selection

The choice of palladium catalyst and ligand is critical for a successful Stille coupling reaction. The ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity.

References

- 1. Stille Coupling | NROChemistry [nrochemistry.com]

- 2. Stille Coupling | OpenOChem Learn [learn.openochem.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. jk-sci.com [jk-sci.com]

- 5. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - TW [thermofisher.com]

- 6. Stille reaction - Wikipedia [en.wikipedia.org]

- 7. rsc.org [rsc.org]

- 8. augusta.elsevierpure.com [augusta.elsevierpure.com]

Application Notes and Protocols for Ligand Selection in Stille Reactions of Imidazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to selecting appropriate ligands for Stille cross-coupling reactions involving imidazole derivatives, a crucial transformation in the synthesis of many pharmaceutical compounds. The following sections detail recommended ligands, present comparative data, and provide standardized experimental protocols.

Introduction to Ligand Selection

The Stille reaction is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. When applied to heteroaromatic compounds like imidazoles, the choice of ligand is critical for achieving high yields and preventing common side reactions. Imidazole substrates can be challenging due to their potential to coordinate with the palladium catalyst, which can lead to catalyst inhibition.[1] Therefore, ligands that can effectively compete with the imidazole substrate and promote the key steps of the catalytic cycle—oxidative addition, transmetalation, and reductive elimination—are essential. Generally, bulky and electron-rich phosphine ligands have shown considerable success in promoting Stille couplings of heteroaromatic compounds.[2]

Comparative Data of Ligands for Stille Reactions of Imidazole Derivatives

The following tables summarize quantitative data from various studies on the Stille coupling of imidazole derivatives, highlighting the impact of different ligands on reaction outcomes.

Table 1: Stille Coupling of Brominated Imidazole Derivatives